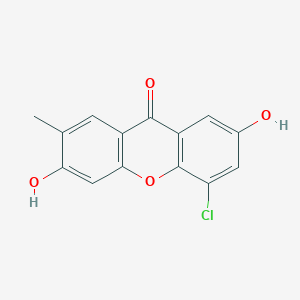
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis of xanthones involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Microwave-Assisted Synthesis: This modern approach involves microwave heating to synthesize xanthones more efficiently.
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant and anti-inflammatory genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,8-dihydroxy-4-methoxy-3-methyl-9H-xanthen-9-one: Another xanthone derivative with similar structural features but different substituents.
6,9,10-Trihydroxy-3,3-dimethyl-5-(2-methylbut-3-en-2-yl)-3H,7H-pyrano[2,3-c]xanthen-7-one: A xanthone derivative with notable anti-cancer activity.
Uniqueness
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific combination of chlorine, hydroxyl, and methyl groups, which confer distinct chemical properties and biological activities. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
61234-56-8 |
|---|---|
Formule moléculaire |
C14H9ClO4 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
5-chloro-3,7-dihydroxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-2-8-12(5-11(6)17)19-14-9(13(8)18)3-7(16)4-10(14)15/h2-5,16-17H,1H3 |
Clé InChI |
RFWUTPSRQKCERF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















